benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl derivatives typically involves the preparation of structurally diverse carboxamides and their evaluation for potential biological activities. For instance, Pancholia et al. (2016) reported the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, highlighting their significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Molecular Structure Analysis
The molecular interaction and conformational analysis of similar compounds have been studied through methods like AM1 molecular orbital method, revealing insights into the energetic stability and preferred conformations based on the structural analogues’ interactions with biological receptors (Shim et al., 2002).
Chemical Reactions and Properties
Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates by Manasa et al. (2020) provides insights into the chemical reactions and properties, including the compounds' cytotoxic activity and their mechanism of inducing apoptosis, suggesting the complex chemical behavior of such molecules (Manasa et al., 2020).
Physical Properties Analysis
The physical properties of benzo[d]thiazol-2-yl derivatives and related compounds can be inferred from detailed structural characterizations, including X-ray diffraction studies and Hirshfeld surface analysis, which elucidate the solid-state interactions and molecular conformations (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as their antioxidant and antimicrobial activities, have been explored in studies synthesizing new derivatives and evaluating their biological activities. Bassyouni et al. (2012) investigated a series of derivatives for their antioxidant and antimicrobial activities, providing a framework for understanding the chemical properties of benzo[d]thiazol-2-yl compounds (Bassyouni et al., 2012).
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-14-19(15(2)26(23-14)16-7-12-31(28,29)13-16)24-8-10-25(11-9-24)21(27)20-22-17-5-3-4-6-18(17)30-20/h3-6,16H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDIGKSYLEUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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